molecular formula C11H15N3 B13074177 5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B13074177
M. Wt: 189.26 g/mol
InChI Key: JWAPRVVTISSYOA-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features a tetrahydropyrimidine ring substituted with a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzaldehyde with guanidine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol, and the mixture is heated under reflux conditions to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol
  • 4-Methyl-2,5-dimethoxyamphetamine
  • Hydrazine-coupled pyrazole derivatives

Uniqueness

5-(4-Methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its specific structural features and the presence of the tetrahydropyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

5-(4-methylphenyl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C11H15N3/c1-8-2-4-9(5-3-8)10-6-13-11(12)14-7-10/h2-5,10H,6-7H2,1H3,(H3,12,13,14)

InChI Key

JWAPRVVTISSYOA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CNC(=NC2)N

Origin of Product

United States

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